2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid
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Overview
Description
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a derivative of cyclohepta[b]pyrrole, featuring a seven-membered ring fused to a pyrrole ring, with an acetic acid moiety attached to the third position of the pyrrole ring
Preparation Methods
The synthesis of 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., EDC, HATU). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used to study reaction mechanisms and pathways.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid involves its ability to form covalent bonds with other molecules. The maleimide group in the compound reacts with thiol groups to form stable covalent bonds, enabling the connection of biomolecules with thiol groups . This property is particularly useful in the development of biomolecule conjugates and probes for scientific research.
Comparison with Similar Compounds
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid can be compared with other similar compounds, such as:
N-Maleimidoacetic acid: This compound also contains a maleimide group and is used in similar applications for forming covalent bonds with thiol groups.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Another compound with a similar structure, used in the synthesis of glycan probes.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: These compounds are prepared from 2-aminopyridines and have applications in biological research.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields of research.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(2-oxo-1H-cyclohepta[b]pyrrol-3-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-8-7-4-2-1-3-5-9(7)12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14) |
InChI Key |
YXZUAYZADHCSPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C(=O)N2)CC(=O)O)C=C1 |
Origin of Product |
United States |
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